2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol
Overview
Description
2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol is a chemical compound known for its potential applications in various fields of research and industry. It features a trifluoromethyl group attached to an isoxazole ring, which is further connected to a phenol group. This unique structure imparts significant chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol typically involves the formation of the isoxazole ring followed by the introduction of the trifluoromethyl group. One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes, which forms the isoxazole ring. The trifluoromethyl group can be introduced using trifluoromethylation reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness. These methods often employ catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted phenol derivatives with various functional groups.
Scientific Research Applications
2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Methyl)isoxazol-3-yl]phenol
- 2-[5-(Chloromethyl)isoxazol-3-yl]phenol
- 2-[5-(Bromomethyl)isoxazol-3-yl]phenol
Uniqueness
2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)9-5-7(14-16-9)6-3-1-2-4-8(6)15/h1-5,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDNWVIKLHIWSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425224 | |
Record name | ZINC00237601 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312505-97-8 | |
Record name | ZINC00237601 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.